molecular formula C8H19N3S B8496794 1-Thia-4,7,10-triazacyclododecane CAS No. 87071-53-2

1-Thia-4,7,10-triazacyclododecane

Cat. No. B8496794
Key on ui cas rn: 87071-53-2
M. Wt: 189.32 g/mol
InChI Key: LENXZIOCBAXOMJ-UHFFFAOYSA-N
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Patent
US05198208

Procedure details

1-Thia-4,7,10-triazacyclododecane-3,11-dione (8.10 g, 37.3 mmol) was suspended in dry THF (distilled from lithium aluminium hydride) (2000 ml) and refluxed under nitrogen for 8 hours with continuous addition of freshly generated diborane (approx. 0.4 mol in total). The reaction mixture was cooled to ambient temperature, 6N HCl (80 ml) was added, and the mixture was stirred for 1 hour. Sodium hydroxide (20 g, 0.5 mol) was added and the solution was evaporated to dryness. The residue was extracted with ethanol (3×50 ml), the extracts were concentrated and 1-thia-4,7,10-triazacyclododecane was purified by extraction (acetonitrile) and sublimation (Kugelrohr). Yield 3.73 g (53%), white solid, m.p. 51°-54° C. (uncorrected). The structure was confirmed by 1HNMR and 13CNMR.
Name
1-Thia-4,7,10-triazacyclododecane-3,11-dione
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:12][C:11](=O)[NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][C:3](=O)[CH2:2]1.B#B.Cl.[OH-].[Na+]>C1COCC1>[S:1]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
1-Thia-4,7,10-triazacyclododecane-3,11-dione
Quantity
8.1 g
Type
reactant
Smiles
S1CC(NCCNCCNC(C1)=O)=O
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
B#B
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethanol (3×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the extracts were concentrated
CUSTOM
Type
CUSTOM
Details
1-thia-4,7,10-triazacyclododecane was purified by extraction (acetonitrile) and sublimation (Kugelrohr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1CCNCCNCCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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